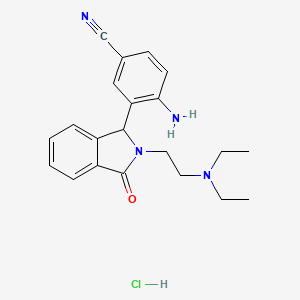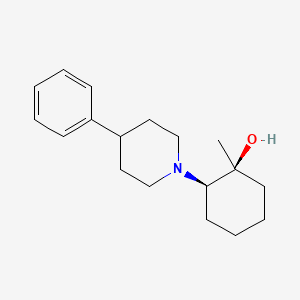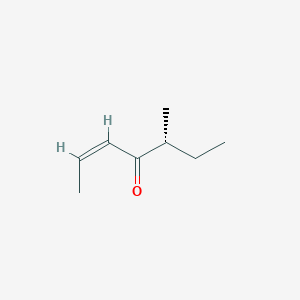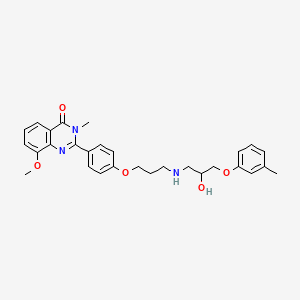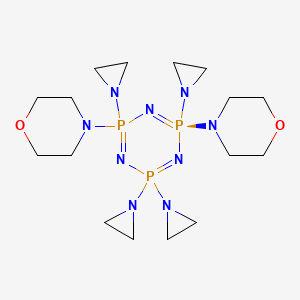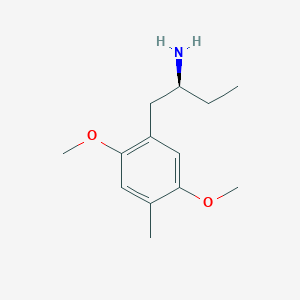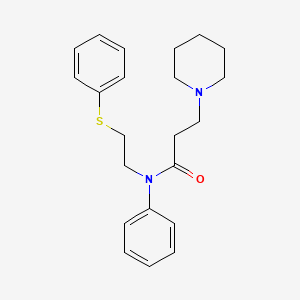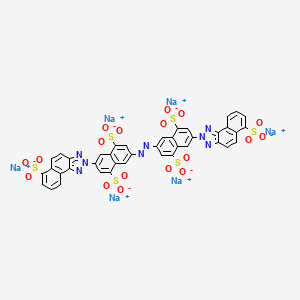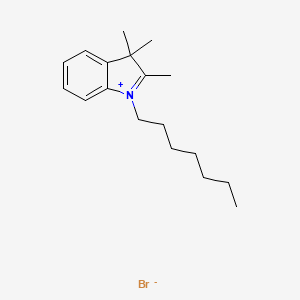
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-: is an organic compound with the molecular formula C10H16O dimethylmethylenepyran . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of biologically active molecules.
Biology: In biological research, this compound is used to synthesize molecules that can interact with biological systems, such as enzyme inhibitors or receptor agonists.
Medicine: The compound is utilized in the development of pharmaceuticals, including drugs that target specific pathways or receptors in the body.
Industry: In industrial applications, it serves as a precursor for the synthesis of pesticides and other agrochemicals .
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
- Nerol oxide
- Neryl oxide
- 3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Comparison: Compared to these similar compounds, 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is unique in its specific structure and reactivity. Its distinct molecular configuration allows it to participate in unique chemical reactions and interact with specific biological targets, making it valuable in various applications .
Propiedades
Número CAS |
72333-12-1 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-[(E)-pent-2-en-2-yl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-5-10(3)11-8-9(2)6-7-12-11/h5-6,11H,4,7-8H2,1-3H3/b10-5+/t11-/m1/s1 |
Clave InChI |
GDDOPFZLBBBLQB-IGLBNKAOSA-N |
SMILES isomérico |
CC/C=C(\C)/[C@H]1CC(=CCO1)C |
SMILES canónico |
CCC=C(C)C1CC(=CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


